![molecular formula C16H18N4O3S B2734235 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea CAS No. 1706147-60-5](/img/structure/B2734235.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiazol-2-yl)piperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, and a piperidin-4-yl group. These groups are common in many bioactive molecules and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the piperidine ring and the thiazole ring .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiazole and piperidine rings, as well as the benzo[d][1,3]dioxol-5-yl group .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase its lipophilicity .Scientific Research Applications
Cancer Research and Treatment
- A study investigated the synthesis of analogues targeting the urokinase receptor, leading to the discovery of compounds that inhibited breast cancer cell invasion, migration, and adhesion. These compounds also blocked angiogenesis and induced apoptosis, demonstrating potential as cancer treatment agents (Wang et al., 2011).
Antimicrobial and Antioxidant Properties
- Research on novel thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole revealed good antibacterial, antifungal, and antioxidant activities. These compounds were compared with standard drugs, indicating their potential as a new class of antimicrobial and antioxidant agents (Sudhamani et al., 2015).
Neurological Disorder Treatments
- A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity, aiming to treat neurological disorders. This research focused on optimizing the spacer length and testing compounds with greater conformational flexibility for potential application in treating conditions like Alzheimer's (Vidaluc et al., 1995).
Antioxidant Research
- A study on the preparation and characterization of certain derivatives showed high antioxidant activities. These compounds, specifically coumarin derivatives, exhibited significant scavenging activity against stable DPPH radical, a measure of antioxidant potential (Abd-Almonuim et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(19-12-1-2-13-14(9-12)23-10-22-13)18-11-3-6-20(7-4-11)16-17-5-8-24-16/h1-2,5,8-9,11H,3-4,6-7,10H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMAWVARQGDXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.